molecular formula C15H8F3N5S B2615454 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-54-5

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2615454
CAS No.: 338420-54-5
M. Wt: 347.32
InChI Key: VMJPEAFWENMSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a pyridine ring, a triazole ring, and a quinoxaline moiety, making it a versatile scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Core: This step often involves the condensation of an o-phenylenediamine with a suitable diketone or dicarboxylic acid derivative under acidic or basic conditions to form the quinoxaline ring.

    Introduction of the Triazole Ring: The quinoxaline intermediate is then subjected to cyclization with a hydrazine derivative to form the triazole ring.

    Attachment of the Pyridinylsulfanyl Group: The final step involves the nucleophilic substitution of a pyridinylsulfanyl group onto the triazole-quinoxaline scaffold, typically using a pyridine thiol and a suitable leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medicinally, this compound has shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases. Its unique structure allows for the modulation of biological activity, making it a valuable scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its stability and electronic properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Pyridinylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-(2-Pyridinylsulfanyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoline

Uniqueness

Compared to similar compounds, 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPEAFWENMSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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